

# JNJ-39758979: A Comprehensive Selectivity and Pharmacodynamic Profile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**JNJ-39758979** is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and pruritic responses. Developed as a potential therapeutic agent for allergic and inflammatory conditions such as atopic dermatitis and asthma, **JNJ-39758979** demonstrated significant efficacy in preclinical models and early clinical trials. Its development, however, was halted due to a severe off-target effect, agranulocytosis, observed in phase II studies.[1][2][3] This guide provides a detailed overview of the selectivity profile of **JNJ-39758979**, the experimental methodologies used for its characterization, and its key pharmacodynamic effects.

#### **Core Selectivity Profile: Quantitative Analysis**

**JNJ-39758979** exhibits high affinity for the histamine H4 receptor across multiple species, with notable selectivity against other histamine receptor subtypes and a broad range of other molecular targets.

## Table 1.1: Histamine H4 Receptor (H4R) Binding Affinity (Ki) and Functional Antagonism (pA2)

The binding affinity (Ki) and functional antagonist activity (pA2) of **JNJ-39758979** were determined in various species, highlighting its potent interaction with the primary target.



Species	Binding Affinity (Ki, nM)	Functional Antagonism (pA2)
Human	12.5 ± 2.6[4]	7.9[5][6]
Mouse	5.3[5][6]	8.3[5][6]
Monkey	25[5][6]	7.5[5][6]
Rat	188[5][6]	7.2[5][6]
Guinea Pig	306[5][6]	Not Reported
Dog	≥10,000[5][6]	Not Reported

## Table 1.2: Selectivity Against Human Histamine Receptor Subtypes

A key characteristic of **JNJ-39758979** is its high selectivity for the H4 receptor over other human histamine receptors, which is crucial for minimizing off-target effects related to H1, H2, or H3 receptor modulation. The compound demonstrates over 80-fold selectivity for H4R.[4][7]

Receptor Subtype	Binding Affinity (Ki, nM)	
H4R	12.5[7][8]	
H1R	>1,000[8]	
H2R	>1,000[8]	
H3R	1,043[8]	

#### **Table 1.3: Broad Panel Off-Target Screening**

Comprehensive screening revealed an excellent selectivity profile against a wide array of other proteins, indicating a low potential for interactions with unintended biological targets at therapeutic concentrations.

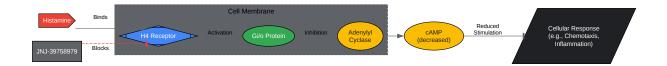


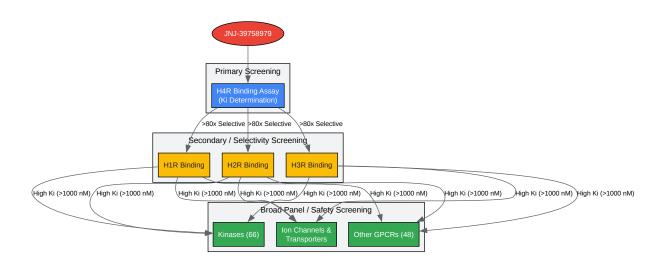
Target Class	Concentration Tested	Activity Level
Receptors, Ion Channels, and Transporters	1 μΜ	No significant activity at 48 sites[8]
Kinases	10 μΜ	No significant activity at 66 sites[8]

### **Signaling Pathway and Mechanism of Action**

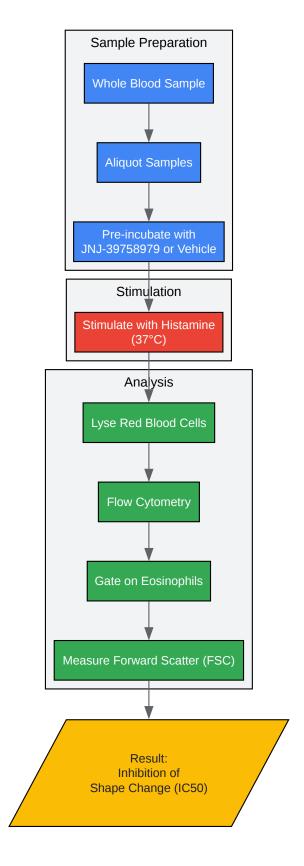
**JNJ-39758979** acts as a competitive antagonist at the H4 receptor. The H4R is coupled to the Gi/o family of G proteins. Upon activation by histamine, H4R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial for mediating the chemotaxis of immune cells like eosinophils and mast cells. **JNJ-39758979** blocks this pathway by preventing histamine from binding to the receptor, thereby inhibiting the downstream cellular responses.











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